

Biosynthesis pathway of steviol glycosides in *Stevia rebaudiana*

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Compound of Interest

Compound Name: *Stevisalioside A*

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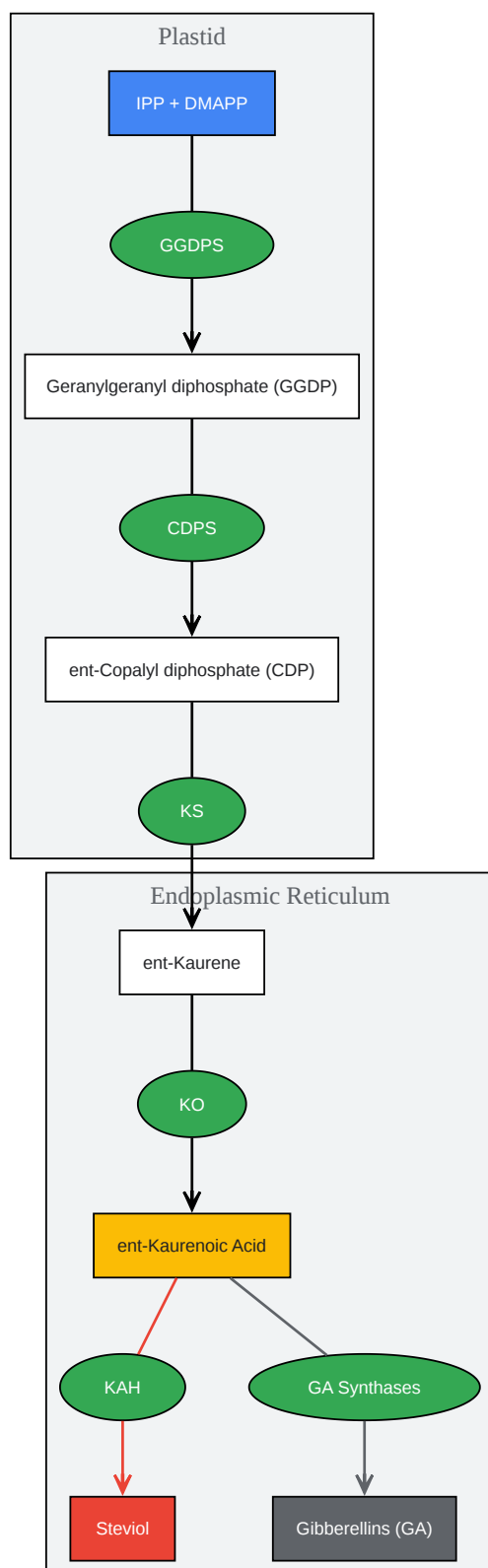
An In-depth Technical Guide to the Biosynthesis Pathway of Steviol Glycosides in *Stevia rebaudiana*

Introduction

Stevia rebaudiana Bertoni, a perennial herb of the Asteraceae family, is renowned for its leaves which produce a unique class of secondary metabolites known as steviol glycosides (SGs).[1][2][3] These compounds are tetracyclic diterpenoid glycosides, characterized by a central steviol backbone to which various sugar moieties are attached.[4] SGs are esteemed for their intense sweetness, which can be 30 to 320 times greater than that of sucrose, while being non-caloric and non-mutagenic.[4][5] The two principal SGs found in the leaves are stevioside and rebaudioside A.[1][2][3] The biosynthesis of these complex molecules is a multi-step enzymatic process that occurs across different subcellular compartments, beginning in the plastids and concluding with storage in the vacuoles.[4][5] This guide provides a detailed examination of this pathway, intended for researchers and professionals in biochemistry, plant science, and drug development.

The Core Biosynthesis Pathway

The synthesis of SGs is a complex, 16-step enzymatic process that originates from primary metabolites.[3] It can be broadly divided into three major stages: the formation of isoprenoid precursors via the methylerythritol-4-phosphate (MEP) pathway in the plastids, the synthesis and modification of the diterpene skeleton in the endoplasmic reticulum, and the final glycosylation steps in the cytosol.[4][6]



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Diagram 2: Synthesis of the steviol backbone and divergence from the GA pathway.

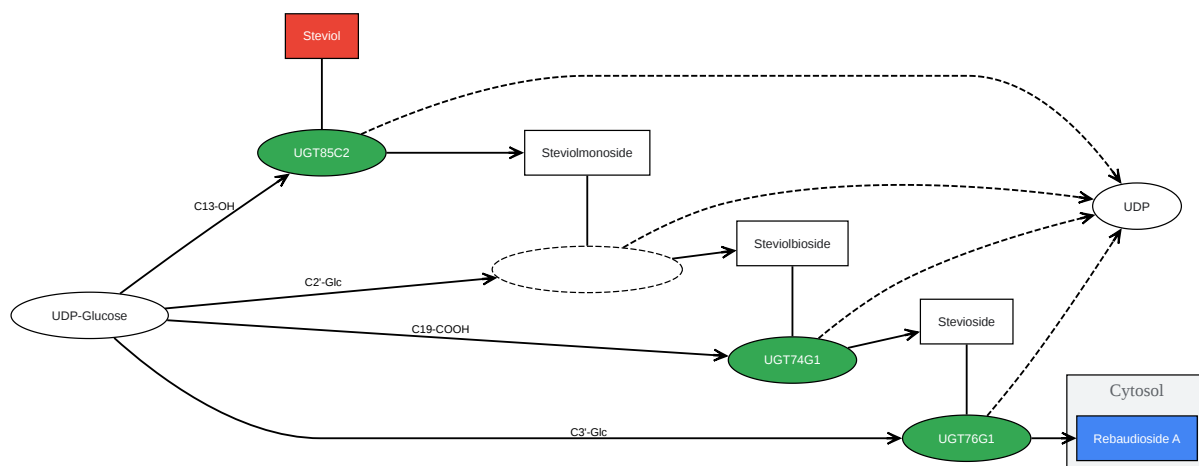
Cytosolic Glycosylation

The final stage involves a series of glycosylation reactions in the cytosol, where UDP-dependent glycosyltransferases (UGTs) sequentially add glucose units to the steviol aglycone. [4][8] These enzymes transfer a sugar residue from an activated donor, typically UDP-glucose, to the acceptor molecule.[8]

The process for forming stevioside and rebaudioside A is as follows:

- UGT85C2 initiates the process by adding a glucose molecule to the C13-hydroxyl group of steviol, forming steviolmonoside.[9][11] This is considered a key regulatory step.[8]
- An uncharacterized UGT then adds a second glucose to the C13-glucose of steviolmonoside, resulting in steviolbioside.[1][3]
- UGT74G1 adds a glucose molecule to the C19-carboxyl group of steviolbioside to produce stevioside.[1][3][9]
- UGT76G1 catalyzes the final step, adding a third glucose to the C13-bound glucose of stevioside, converting it to rebaudioside A.[1][3][9][12]

The resulting SGs are then transported and stored in the cell's vacuole.[4][5]



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Diagram 3: Cytosolic glycosylation of steviol to produce major steviol glycosides.

Data Presentation

Table 1: Key Enzymes in Steviol Glycoside Biosynthesis

Enzyme Abbreviation	Full Name	Step Catalyzed	Subcellular Location
DXS	1-deoxy-D-xylulose-5-phosphate synthase	Pyruvate + G3P → DXP	Plastid
DXR	DXP reductoisomerase	DXP → MEP	Plastid
CDPS	ent-copalyl diphosphate synthase	GGDP → ent-copalyl diphosphate	Plastid
KS	ent-kaurene synthase	ent-copalyl diphosphate → ent-kaurene	Plastid
KO	ent-kaurene oxidase	ent-kaurene → ent-kaurenoic acid	Endoplasmic Reticulum
KAH	ent-kaurenoic acid 13-hydroxylase	ent-kaurenoic acid → Steviol	Endoplasmic Reticulum
UGT85C2	UDP-glycosyltransferase 85C2	Steviol → Steviolmonoside	Cytosol
UGT74G1	UDP-glycosyltransferase 74G1	Steviolbioside → Stevioside	Cytosol
UGT76G1	UDP-glycosyltransferase 76G1	Stevioside → Rebaudioside A	Cytosol

(Data compiled from multiple sources, including[\[1\]](#),[\[4\]](#),[\[9\]](#),[\[6\]](#),[\[13\]](#))

Table 2: Typical Concentration of Major Steviol Glycosides in *Stevia rebaudiana* Leaves

Steviol Glycoside	Concentration (% of Dry Leaf Weight)	Relative Sweetness to Sucrose	Taste Profile
Stevioside	5 - 10%	~200-300x	Sweet with a slight bitterness/aftertaste
Rebaudioside A	2 - 4%	~200-300x	Sweeter, less bitter than stevioside
Rebaudioside C	1 - 2%	-	-
Dulcoside A	0.5 - 1%	-	-
Rebaudioside M	< 0.1%	High	Significantly less bitter, sugar-like taste

(Data compiled from sources[14],[8])

Table 3: Molecular Docking Affinities of Key Enzymes with Pathway Substrates

Enzyme	Ligand	Interaction Affinity (kcal mol ⁻¹)
KAH	Steviol	-9.23
KAH	Steviolmonoside	-9.07
KAH	ent-Kaurenoic Acid	-8.07

(Data from in silico analysis presented in[15])

Experimental Protocols

Protocol 1: Quantification of Biosynthesis Gene Transcripts by qRT-PCR

This protocol provides a method for quantifying the expression levels of genes involved in the SG biosynthesis pathway.[16]

- RNA Extraction:
 - Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.
 - Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
 - Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on a 1% agarose gel to check for intact rRNA bands.
- cDNA Synthesis:
 - Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random hexamer primers according to the manufacturer's protocol.
- Quantitative Real-Time PCR (qRT-PCR):
 - Design gene-specific primers for the target genes (e.g., SrDXS, SrKAH, SrUGT76G1) and a reference gene (e.g., Actin) using primer design software. Primers should amplify a product of 100-200 bp.
 - Prepare the qRT-PCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), diluted cDNA template, and nuclease-free water.
 - Perform the reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
 - Include a melt curve analysis at the end to verify the specificity of the amplified product.
 - Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method, normalizing the expression of target genes to the reference gene.

Protocol 2: In Vitro UGT Enzyme Activity Assay

This protocol outlines a method to measure the activity of UGTs, such as UGT76G1, in converting one SG to another.^{[17][18]}

- Protein Extraction:
 - Homogenize fresh or frozen Stevia leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
 - Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the crude protein extract. (Optional: The target UGT can be purified using affinity chromatography if an antibody or tag is available).
 - Determine the protein concentration using a Bradford or BCA assay.
- Enzyme Reaction:
 - Set up the reaction mixture in a microcentrifuge tube containing: reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), acceptor substrate (e.g., 1 mM Stevioside), UDP-glucose (e.g., 2 mM), and the protein extract (10-50 µg).
 - Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
 - Stop the reaction by adding an equal volume of methanol or by boiling.
- Product Analysis:
 - Centrifuge the stopped reaction to pellet precipitated protein.
 - Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.
 - Identify and quantify the product (e.g., Rebaudioside A) by comparing its retention time and peak area to an authentic standard.

- Enzyme activity can be expressed as the amount of product formed per unit time per mg of protein.

Protocol 3: Extraction and Quantification of Steviol Glycosides by HPLC

This protocol describes a standard method for analyzing the SG content in Stevia leaves.[\[19\]](#)
[\[20\]](#)

- Sample Preparation and Extraction:
 - Dry Stevia leaves at 40-60°C until a constant weight is achieved.
 - Grind the dried leaves into a fine powder.
 - Weigh approximately 100 mg of the powder into a tube.
 - Add a known volume (e.g., 10 mL) of an extraction solvent, typically a water/acetonitrile or water/methanol mixture.
 - Extract the SGs by sonicating for 30 minutes or refluxing at 60-70°C for 1 hour.
 - Allow the mixture to cool, then centrifuge to pellet the solid material.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- HPLC Analysis:
 - System: An HPLC system equipped with a UV detector.
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6). A common isocratic ratio is 32:68 acetonitrile:buffer.[\[19\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 210 nm.[\[19\]](#)

- Injection Volume: 5-20 μ L.
- Column Temperature: 40°C or 60°C for optimal separation.[19]
- Quantification:
 - Prepare a series of standard solutions of known concentrations for each SG to be quantified (e.g., stevioside, rebaudioside A).
 - Inject the standards to generate a calibration curve of peak area versus concentration.
 - Inject the prepared sample extracts.
 - Identify the SG peaks in the sample chromatogram based on their retention times compared to the standards.
 - Quantify the concentration of each SG in the extract using the calibration curve. Calculate the final content as a percentage of the initial dry leaf weight.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. Steviol glycosides from Stevia: biosynthesis pathway review and their application in foods and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 6. connectsci.au [connectsci.au]
- 7. steviashantanu.com [steviashantanu.com]

- 8. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. UDP_Glycosyltransferase [collab.its.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scialert.net [scialert.net]
- 16. Transcript Quantification of Genes Involved in Steviol Glycoside Biosynthesis in Stevia rebaudiana Bertoni by Real-Time Polymerase Chain Reaction (RT-PCR) | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
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